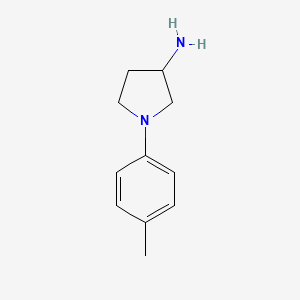

1-(4-Methylphenyl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-(4-methylphenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-2-4-11(5-3-9)13-7-6-10(12)8-13/h2-5,10H,6-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBFNTQWVBGVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Methylphenyl)pyrrolidin-3-amine: Structural Analysis, Synthesis, and Pharmacological Utility

This technical guide provides an in-depth analysis of 1-(4-Methylphenyl)pyrrolidin-3-amine , a significant heterocyclic building block in medicinal chemistry.

Abstract

This compound (C₁₁H₁₆N₂) represents a privileged scaffold in drug discovery, combining the conformational rigidity of the pyrrolidine ring with the lipophilic anchorage of a p-tolyl moiety. This guide details its physicochemical profile, validated synthetic pathways (specifically Palladium-catalyzed C-N coupling), and its utility as a pharmacophore in the development of GPCR ligands and kinase inhibitors.

Chemical Identity & Structural Analysis

The molecule consists of a central pyrrolidine ring substituted at the N1 position with a 4-methylphenyl (p-tolyl) group and at the C3 position with a primary amine. This specific substitution pattern creates a bifunctional scaffold: the aryl group provides hydrophobic interactions, while the primary amine serves as a vector for further diversification or a hydrogen bond donor/acceptor.

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | N-(p-Tolyl)-3-aminopyrrolidine |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| SMILES | CC1=CC=C(C=C1)N2CCC(C2)N |

| Stereochemistry | Contains one chiral center at C3.[1][2][3] Exists as (3R), (3S), or racemate. |

Conformational Dynamics

The pyrrolidine ring adopts an "envelope" pucker conformation. The bulky N-aryl group typically assumes a pseudo-equatorial position to minimize 1,3-diaxial strain. The C3-amine can orient axially or equatorially depending on the specific salt form and hydrogen bonding environment, influencing binding affinity in biological pockets.

Physicochemical Properties (Predicted & Experimental)

Note: Values below are derived from Structure-Activity Relationship (SAR) data of homologous N-aryl pyrrolidines.

| Parameter | Value / Range | Significance |

| LogP (Octanol/Water) | 1.6 – 1.9 | Moderate lipophilicity; likely CNS penetrant. |

| pKa (Primary Amine) | 9.2 – 9.6 | Highly basic; protonated at physiological pH. |

| pKa (Aniline Nitrogen) | ~ -1.0 to 1.0 | Non-basic due to resonance delocalization into the phenyl ring. |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | Favorable for membrane permeability (Rule of 5 compliant). |

| Solubility | Moderate in water (as HCl salt); High in DMSO, MeOH. | Versatile for biological assays. |

Synthetic Methodologies

The most robust route for synthesizing this compound is via Buchwald-Hartwig Amination , which offers higher yields and functional group tolerance compared to traditional nucleophilic aromatic substitution (SₙAr), especially given the electron-donating nature of the methyl group on the benzene ring which deactivates it toward SₙAr.

Protocol: Palladium-Catalyzed C-N Cross-Coupling

Step 1: N-Arylation

-

Reagents: tert-Butyl pyrrolidin-3-ylcarbamate (3-Boc-aminopyrrolidine), 1-bromo-4-methylbenzene.

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

-

Ligand: BINAP or Xantphos (to prevent β-hydride elimination).

-

Base: Cs₂CO₃ or NaOtBu.

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

-

Conditions: 100°C, 12-16 hours, Inert Atmosphere (N₂/Ar).

Step 2: Deprotection

-

Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane.

-

Conditions: Room temperature, 2 hours.

-

Workup: Basification with NaOH to liberate the free base.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis via Buchwald-Hartwig amination followed by acid-mediated deprotection.

Applications in Drug Discovery

This molecule serves as a versatile intermediate in the synthesis of bioactive compounds.[4][5][6]

Target Classes

-

GPCR Ligands (Histamine H3 & Dopamine D3): The N-aryl pyrrolidine core mimics the spatial arrangement of neurotransmitters. The 3-amine position allows for the attachment of urea or amide linkers, common in H3 receptor antagonists used for cognitive disorders.

-

Kinase Inhibitors: Used as a solvent-exposed tail in ATP-competitive inhibitors. The pyrrolidine nitrogen can solubilize the molecule, while the tolyl group fits into hydrophobic pockets (e.g., the specificity pocket of CDK or JAK kinases).

-

Epigenetic Modulators: Substituted pyrrolidines are increasingly exploring as lysine-demethylase (KDM) inhibitors.

Pharmacophore Mapping

Figure 2: Pharmacophore map illustrating the bifunctional binding mode of the scaffold.

Safety & Handling (MSDS Highlights)

As a primary amine and aniline derivative, strict safety protocols are required.

-

Hazards:

-

Skin/Eye Irritation: Causes severe skin burns and eye damage (Category 1B).

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Sensitization: Potential skin sensitizer due to the aniline-like substructure.

-

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Hygroscopic; keep away from moisture and strong oxidizing agents.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

-

PubChem Compound Summary. "Pyrrolidine Derivatives." National Center for Biotechnology Information. Link

-

Bamborough, P., et al. (2011). "Fragment-Based Discovery of Bromodomain Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for N-aryl pyrrolidine scaffolds). Link

-

Organic Chemistry Portal. "Synthesis of Pyrrolidines." Link

Sources

- 1. (E)-3-(6-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)py… [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

1-(4-Methylphenyl)pyrrolidin-3-amine: A Strategic Scaffold in Medicinal Chemistry

[1]

Executive Summary: The Privileged Architecture

In the hierarchy of medicinal chemistry scaffolds, 1-(4-methylphenyl)pyrrolidin-3-amine (CAS: 819080-04-1) represents a highly refined "privileged structure."[1] It combines the stereochemical versatility of the pyrrolidine core with a lipophilic, metabolically strategic p-tolyl moiety.

Unlike flat aromatic scaffolds, this molecule offers defined 3D vectors.[1][2] The C3-chiral center allows for the precise probing of receptor stereoselectivity, while the N-aryl substitution locks the nitrogen lone pair into conjugation, modulating the basicity and solubility profile. This guide details the synthetic accessibility, pharmacophoric utility, and library generation potential of this scaffold, specifically focusing on its application in GPCR and kinase inhibitor design.

Structural & Pharmacophoric Analysis[1][3][4][5]

Physicochemical Profile

The scaffold consists of three distinct functional zones:

-

The Anchor (Primary Amine): A solvent-exposed handle for library elaboration (amide/urea/sulfonamide formation).[1]

-

The Core (Pyrrolidine Ring): A semi-rigid spacer that directs substituents into specific quadrants of 3D space.

-

The Hydrophobic Tail (4-Methylphenyl): A lipophilic moiety that targets hydrophobic pockets (e.g., S1/S2 pockets in proteases or orthosteric sites in GPCRs).[1]

| Property | Value (Predicted) | Significance |

| Molecular Weight | 176.26 Da | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1] |

| cLogP | ~1.8 - 2.1 | Optimal lipophilicity for membrane permeability without solubility crashing.[1] |

| pKa (C3-NH2) | ~9.5 | Typical primary amine; high basicity for ionic interactions (e.g., Asp/Glu residues).[1] |

| pKa (N1-Aryl) | ~1.0 - 2.0 | The aniline nitrogen is non-basic due to resonance, preventing protonation at physiological pH.[1] |

| Topological Polar Surface Area | ~29 Ų | Excellent CNS penetration potential.[1] |

The "Magic Methyl" Effect

The para-methyl group is not merely a hydrophobic spacer.[1] It serves two critical medicinal chemistry functions:

-

Metabolic Blocking: It blocks the para-position of the phenyl ring, a primary site for CYP450-mediated oxidative hydroxylation.[1] This often extends half-life (

) compared to the unsubstituted phenyl analog.[1] -

Sigma-Hole Tuning: Unlike electron-withdrawing groups (F, Cl), the methyl group is weakly electron-donating, slightly increasing the electron density of the pyrrolidine nitrogen, which can influence the conformation of the ring (puckering).

Synthetic Accessibility: Validated Protocols

The synthesis of this compound relies on constructing the C(aryl)-N bond.[1] While nucleophilic aromatic substitution (

Retrosynthetic Analysis

-

Disconnection: N1–C(Ar) bond.[1]

-

Starting Materials: 4-Bromotoluene + tert-butyl pyrrolidin-3-ylcarbamate (Boc-protected diamine).[1]

-

Catalytic Cycle: Pd(0)/Pd(II) cycle utilizing bulky phosphine ligands to facilitate reductive elimination.

Detailed Experimental Protocol

Objective: Synthesis of this compound (Scale: 1.0 mmol).

Step 1: Buchwald-Hartwig Coupling

-

Preparation: In a glovebox or under Argon, charge a reaction vial with:

-

Reaction: Seal and heat to 100°C for 12–16 hours.

-

Workup: Filter through Celite to remove Pd black.[1] Concentrate filtrate.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc). Yield typically >85%.[1]

Step 2: Boc-Deprotection

-

Reaction: Dissolve intermediate in DCM (5 mL). Add Trifluoroacetic acid (TFA) (1 mL) dropwise at 0°C.

-

Monitoring: Stir at RT for 2 hours (monitor by TLC/LC-MS for disappearance of starting material).

-

Free-Basing (Crucial): Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated

or 1M NaOH.[1] Dry organic layer over -

Isolation: Concentrate to yield the free amine as a viscous oil or low-melting solid.[1]

Synthetic Workflow Diagram

Caption: Validated Buchwald-Hartwig synthesis route for the this compound scaffold.

Medicinal Chemistry Applications

GPCR Antagonists (MCH-R1 & H3)

Research indicates that N-arylpyrrolidin-3-amines are potent scaffolds for Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, used in obesity treatment.[1]

-

Mechanism: The basic amine at C3 interacts with a conserved Aspartate residue (Asp123) in the GPCR transmembrane domain.

-

Role of Scaffold: The 1-(4-methylphenyl) group occupies a hydrophobic sub-pocket.[1] The rigidity of the pyrrolidine ring reduces the entropic penalty of binding compared to flexible linear diamines.

-

Evidence: Derivatives of 1-(4-aminophenyl)pyrrolidin-3-amine have shown

values as low as 2.3 nM against MCH-R1 [1].[1]

Kinase Inhibition (Dual Abl/PI3K)

The 3-aminopyrrolidine core acts as a hinge-binder mimic in kinase inhibitors.[1]

-

Application: In dual Abl/PI3K inhibitors, the pyrrolidine nitrogen is often substituted with heteroaryls, but the phenyl analogs serve as critical SAR probes to determine the necessity of H-bond acceptors in the solvent-front region.

-

Stereochemistry: The (S)-enantiomer is frequently preferred in kinase targets to orient the tail group towards the ribose binding pocket [2].

Library Generation & Optimization Strategy

Once the core scaffold is synthesized, it serves as a "diversity engine." The primary amine allows for rapid parallel synthesis of libraries.

Divergent Synthesis Workflow

-

Amide Library: Reaction with acid chlorides/carboxylic acids (HATU coupling).[1] Targets: Peptidomimetics.[1]

-

Urea Library: Reaction with isocyanates.[1] Targets: Soluble Epoxide Hydrolase (sEH) inhibitors.

-

Reductive Amination: Reaction with aldehydes/ketones.[1] Targets: Monoamine transporter inhibitors.[1][3]

Optimization Logic (SAR)

When optimizing hits based on this scaffold, follow this logic tree:

Caption: Strategic SAR optimization decision tree for pyrrolidine-3-amine hits.

References

-

Huang, C. Q., et al. (2005).[1] "1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists." Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706.[1]

-

Luo, J., et al. (2011).[1] "Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors."[1][4] European Journal of Medicinal Chemistry, 46(6), 2609-2616.[1]

-

Meltzer, P. C., et al. (2006).[1][5] "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors."[1] Journal of Medicinal Chemistry, 49(4), 1420–1432.[5] (Note: Provides structural context for p-tolyl-pyrrolidine pharmacophores).

-

PubChem Compound Summary. "this compound" (CID 13368292).[1]

Sources

- 1. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.ie [drugs.ie]

Stereochemical Properties of 1-(4-Methylphenyl)pyrrolidin-3-amine Enantiomers

This guide details the stereochemical properties, synthesis, and handling of 1-(4-Methylphenyl)pyrrolidin-3-amine enantiomers. It is designed for researchers requiring high-purity chiral building blocks for structure-activity relationship (SAR) studies.

Executive Summary

This compound (CAS: 819080-04-1 for racemate) is a versatile pyrrolidine scaffold used in the synthesis of GPCR ligands, kinase inhibitors, and monoamine transporter modulators.[1] The molecule possesses a single chiral center at the C3 position of the pyrrolidine ring, giving rise to two enantiomers: (3R) and (3S) .

Because the 3-amino group is often the primary vector for hydrogen bonding in active sites, the stereochemical configuration of this carbon is critical for biological affinity ("eutomer" vs. "distomer"). This guide outlines the definitive protocols for their synthesis, resolution, and analytical characterization.

Structural Analysis & Stereochemistry

Absolute Configuration

The chirality resides at the C3 carbon. The nitrogen atom of the amine group is the highest priority substituent (Cahn-Ingold-Prelog rules).

-

(3S)-Enantiomer: Derived from L-aspartic acid or trans-4-hydroxy-L-proline precursors (after inversion).

-

(3R)-Enantiomer: Derived from D-aspartic acid or cis-4-hydroxy-D-proline precursors.

Conformational Dynamics

The pyrrolidine ring is not planar; it adopts an "envelope" or "twist" conformation to minimize torsional strain.

-

N-Aryl Induction: The bulky 4-methylphenyl (p-tolyl) group at the N1 position flattens the nitrogen pyramid, creating a partial

character due to conjugation with the aromatic ring. -

Implication: This conjugation reduces the basicity of the ring nitrogen (N1) while leaving the exocyclic amine (N3) as the primary basic center (

).

Synthesis & Resolution Strategies

Two primary strategies exist: Asymmetric Synthesis (preferred for scale) and Chiral Resolution (preferred for quick access to both isomers).

Method A: Asymmetric Synthesis (Chiral Pool)

This method utilizes commercially available chiral 3-aminopyrrolidine derivatives. It avoids the yield loss associated with resolving racemates.

-

Starting Material: (3R)- or (3S)-3-(Boc-amino)pyrrolidine.

-

Reagents: 4-Bromotoluene, Pd_2(dba)_3 (Catalyst), BINAP or Xantphos (Ligand), NaOtBu (Base).

-

Mechanism: Buchwald-Hartwig Amination.

Protocol:

-

Coupling: Charge a reactor with (3R)-3-(Boc-amino)pyrrolidine (1.0 eq), 4-bromotoluene (1.2 eq), NaOtBu (1.5 eq), and Toluene. Degas with

. Add Pd_2(dba)_3 (0.02 eq) and Xantphos (0.04 eq). Heat to 100°C for 12h. -

Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

-

Deprotection: Dissolve intermediate in DCM/TFA (4:1) or HCl/Dioxane. Stir at RT for 2h.

-

Free Basing: Neutralize with saturated

or NaOH to obtain the free amine oil.

Method B: Classical Resolution

If starting from the racemate (CAS 819080-04-1), use diastereomeric salt formation.

-

Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or N-Acetyl-L-leucine.

-

Solvent: Ethanol/Water or Methanol/Isopropanol.

-

Process: The (3S)-amine typically forms a less soluble salt with L-DBTA, crystallizing out. Recrystallize to constant melting point before neutralizing.

Synthesis Workflow Diagram

Caption: Asymmetric synthesis route via Buchwald-Hartwig coupling ensuring retention of stereochemistry.

Analytical Characterization

Validating enantiomeric excess (ee) is mandatory. Standard C18 columns cannot distinguish these enantiomers.

Chiral HPLC Method[2][3]

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Dimensions: 4.6 x 250 mm, 5 µm.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

-

Note: The basic modifier (DEA) is crucial to suppress peak tailing of the free amine.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic absorption).

-

Expected Retention: The enantiomers typically separate with a resolution factor (

) > 1.5.

Physicochemical Data Table[5]

| Property | Value / Condition |

| Molecular Formula | |

| Molecular Weight | 176.26 g/mol |

| Appearance | Pale yellow oil (free base) / White solid (HCl salt) |

| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water (free base).[3] |

| pKa (Calc.) | ~9.8 (Primary amine), ~1.5 (Aniline nitrogen) |

| Storage | Hygroscopic (salt). Store at -20°C under Argon. |

Pharmacological Significance

In drug discovery, the 1-arylpyrrolidin-3-amine scaffold is a "privileged structure."

-

SAR Implications: The p-tolyl group provides hydrophobic bulk, often filling a lipophilic pocket in targets like the Dopamine Transporter (DAT) or Melanin-Concentrating Hormone Receptor 1 (MCH-R1).

-

Eutomer Identification: For many monoamine reuptake inhibitors containing this substructure, the (S)-enantiomer often exhibits significantly higher potency (10-100x) compared to the (R)-isomer due to specific steric constraints within the binding pocket.

References

-

Synthesis of Chiral Pyrrolidines: Journal of Medicinal Chemistry. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one Analogues: A Promising Class of Monoamine Uptake Inhibitors." (2006).

-

General Pyrrolidine Resolution: BenchChem Technical Guide. "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." (2025).

-

Chiral HPLC Methodologies: Journal of Chromatography B. "Enantiomeric separation of chiral amines using derivatization reagents." (2013).

-

Chemical Properties: PubChem Compound Summary. "this compound (Racemate CAS 819080-04-1)."[1][4]

Sources

- 1. 1311320-28-1,tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. (3R)-(+)-3-(Methylamino)pyrrolidine | C5H12N2 | CID 10261056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 70955-4 | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to Predicting the Oral Bioavailability of 1-(4-Methylphenyl)pyrrolidin-3-amine

Introduction: The Critical Role of Bioavailability in Drug Discovery

Oral bioavailability (%F) is a critical pharmacokinetic parameter that quantifies the fraction of an administered drug that reaches the systemic circulation unchanged. It is a primary determinant of a drug's efficacy, therapeutic window, and dosing regimen. Early and accurate prediction of bioavailability is paramount in the drug discovery and development pipeline, as it allows for the early identification of candidates with favorable drug-like properties, thereby reducing the risk of costly late-stage failures.[1]

This guide provides a comprehensive, multi-faceted approach to predicting the oral bioavailability of the novel chemical entity, 1-(4-Methylphenyl)pyrrolidin-3-amine . We will progress through a logical sequence of predictive methodologies, from rapid in silico assessments to detailed in vitro assays and culminating in the definitive in vivo pharmacokinetic study. This integrated workflow is designed to build a comprehensive profile of the molecule, enabling informed, data-driven decisions at each stage of development.

Subject Compound: this compound

-

Molecular Formula: C₁₁H₁₆N₂

-

SMILES: CC1=CC=C(C=C1)N1CCC(N)C1

This document will detail the causality behind each experimental choice, provide self-validating protocols, and ground all claims in authoritative references.

Section 1: Foundational Assessment: In Silico Profiling

The journey begins with computational, or in silico, modeling. This initial step is a cost-effective and high-throughput method to evaluate the fundamental physicochemical properties of a compound and predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2] A poor computational profile can be an early red flag, deprioritizing a compound before significant resources are invested.

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five is an empirically derived guideline to assess the "drug-likeness" of a molecule and its potential for good oral absorption. The rules state that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

-

Molecular Weight (MW) ≤ 500 Daltons

-

Log P (a measure of lipophilicity) ≤ 5

-

Hydrogen Bond Donors (HBD) ≤ 5

-

Hydrogen Bond Acceptors (HBA) ≤ 10

Rationale: These parameters govern a molecule's ability to dissolve in the gut (solubility) and passively diffuse across the lipid membranes of intestinal cells (permeability), two foundational pillars of oral absorption.

Based on the structure of this compound, we can calculate its key properties:

| Property | Calculated Value | Lipinski's Rule (≤) | Assessment |

| Molecular Weight | 176.26 g/mol | 500 | Pass |

| cLogP | 2.1 | 5 | Pass |

| Hydrogen Bond Donors | 1 (from -NH₂) | 5 | Pass |

| Hydrogen Bond Acceptors | 2 (both Nitrogens) | 10 | Pass |

Comprehensive ADMET Prediction

Beyond Lipinski's rules, numerous free and commercial software platforms can provide a more detailed ADMET prediction.[1][3] Tools like ADMET-AI or pkCSM utilize machine learning models trained on large datasets to predict a wide range of properties.[4]

Workflow:

-

Obtain the SMILES string for the compound: CC1=CC=C(C=C1)N1CCC(N)C1.

-

Input the SMILES string into a web-based ADMET prediction tool.[4]

-

Analyze the output, paying close attention to predictions for:

-

Human Intestinal Absorption (HIA): A prediction of the percentage of the drug absorbed from the gut.

-

Caco-2 Permeability: A prediction of the compound's permeability across a model of the intestinal wall.

-

Blood-Brain Barrier (BBB) Penetration: Indicates potential for CNS effects.

-

CYP450 Inhibition/Substrate: Predicts potential for drug-drug interactions and metabolic pathways.

-

Aqueous Solubility: Critical for dissolution in the gastrointestinal tract.

-

This in silico data provides a preliminary, hypothesis-generating overview of the compound's likely pharmacokinetic behavior.

Section 2: Experimental Permeability Assessment: In Vitro Models

Following a promising in silico profile, the next step is to obtain empirical data on the compound's ability to cross the intestinal epithelium. This is achieved using in vitro models that simulate the gut wall.

Workflow: A Tiered Approach to Permeability Assessment

Caption: A tiered workflow for permeability assessment.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA assay is a high-throughput, cell-free method that models passive, transcellular permeation.[5][6] It is an excellent first-line experimental screen because it is cost-effective and isolates a single absorption mechanism: passive diffusion.[7] This allows for a clear ranking of compounds based on their intrinsic ability to cross a lipid membrane.[5]

Experimental Protocol: High-Throughput PAMPA

-

Plate Preparation: A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., 5% hexadecane in hexane) to form an artificial membrane, and the solvent is allowed to evaporate.[5]

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and diluted into a buffer solution (e.g., pH 7.4) to the final desired concentration (e.g., 10 µM).

-

Assay Setup: The lipid-coated donor plate is placed on top of a 96-well acceptor plate containing fresh buffer, creating a "sandwich".

-

Dosing: The compound solution is added to the donor wells.

-

Incubation: The sandwich plate is incubated at room temperature for a defined period (e.g., 5 hours) with gentle shaking.[5]

-

Quantification: After incubation, the plates are separated. The concentrations of the compound in both the donor and acceptor wells are quantified by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Self-Validation/Controls:

-

Membrane Integrity: Lucifer yellow, a low-permeability fluorescent marker, is often included to confirm the integrity of the artificial membrane.

-

Control Compounds: High-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) compounds are run in parallel to validate assay performance.

Caco-2 Permeability Assay

Rationale: If a compound shows low permeability in PAMPA, or if there is a suspicion of active transport (based on its structure), the Caco-2 permeability assay is employed. This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that, when cultured, differentiate to resemble the enterocytes of the small intestine.[8] Crucially, this model expresses both tight junctions for paracellular transport and active transport proteins (like P-glycoprotein efflux pumps), providing a more comprehensive and biologically relevant prediction of in vivo drug absorption.[9][10]

Experimental Protocol: Bidirectional Caco-2 Assay

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell® plates and cultured for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[9]

-

Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-set threshold (e.g., >600 Ohms/cm²) are used.[9]

-

Assay Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) is prepared and pre-warmed to 37°C.[9]

-

Bidirectional Transport Study:

-

A→B (Apical to Basolateral): The test compound (e.g., 10 µM) is added to the apical (upper) chamber, representing the gut lumen. The appearance of the compound in the basolateral (lower) chamber, representing the blood side, is measured over time (e.g., 90-120 minutes).[8][9]

-

B→A (Basolateral to Apical): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.

-

-

Quantification: Samples are taken from the receiver compartments at specified time points and analyzed by LC-MS/MS.

-

Data Analysis:

-

Papp values are calculated for both A→B and B→A directions.

-

The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B).

-

Self-Validation/Controls:

-

TEER Measurement: Performed before and after the transport experiment to ensure the compound did not damage the cell monolayer.[8]

-

P-gp Inhibition: The assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate for P-gp efflux.[8]

Data Interpretation:

| Parameter | Value | Interpretation |

| Papp (A→B) | > 10 x 10⁻⁶ cm/s | High Permeability (likely well-absorbed) |

| 1-10 x 10⁻⁶ cm/s | Medium Permeability | |

| < 1 x 10⁻⁶ cm/s | Low Permeability (potential absorption issues) | |

| Efflux Ratio (ER) | > 2 | Indicates active efflux is occurring, which may limit net absorption. |

| < 2 | No significant active efflux observed. |

Section 3: Experimental Metabolic Stability Assessment

A drug's bioavailability is not only determined by its absorption but also by its survival from "first-pass metabolism" in the gut wall and liver. In vitro metabolic stability assays predict the rate at which a compound is metabolized by key drug-metabolizing enzymes.

Liver Microsomal Stability Assay

Rationale: Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[11] This assay is a standard, robust method to determine a compound's intrinsic clearance (Clint), which is a measure of the inherent metabolic capacity of the liver for that compound.[12]

Caption: Workflow for a typical liver microsomal stability assay.

Experimental Protocol: Liver Microsomal Stability

-

Reagent Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the enzyme cofactor, NADPH, is prepared.[12]

-

Reaction Mixture: The test compound (e.g., final concentration of 1 µM) and liver microsomes (e.g., 0.5 mg/mL protein) are mixed and pre-incubated at 37°C.[11]

-

Initiation: The metabolic reaction is initiated by adding the NADPH solution.

-

Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[12]

-

Reaction Quenching: Each aliquot is immediately added to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate the proteins.[11]

-

Sample Processing: The quenched samples are centrifuged, and the supernatant is collected for analysis.

-

Quantification: The concentration of the remaining parent compound in each sample is determined by LC-MS/MS.

-

Data Analysis:

-

The natural log of the percentage of the parent compound remaining is plotted against time.

-

The slope of this line gives the rate of elimination (k).

-

The half-life (t₁/₂) is calculated as 0.693 / k.

-

The intrinsic clearance (Clint) is calculated from the half-life and protein concentration.[12]

-

Self-Validation/Controls:

-

-NADPH Control: A control incubation is run without the NADPH cofactor. No significant compound loss should be observed, confirming that metabolism is enzyme-dependent.[12]

-

Positive Controls: Compounds with known low, medium, and high clearance rates (e.g., Diclofenac, Midazolam) are included to ensure the microsomal preparations are active and the assay is performing as expected.[12]

Data Interpretation:

| Clint (µL/min/mg protein) | Metabolic Stability Classification | Implication for Bioavailability |

| < 10 | High Stability | Low first-pass metabolism likely. |

| 10 - 50 | Medium Stability | Moderate first-pass metabolism. |

| > 50 | Low Stability | High first-pass metabolism likely, may limit bioavailability. |

Section 4: Integration and In Vivo Prediction

The data gathered from in silico, permeability, and metabolic stability assays can be integrated to build a holistic, predictive model of oral bioavailability.

Mechanistic Modeling: PBPK

Physiologically-based pharmacokinetic (PBPK) modeling is a sophisticated computational method that integrates physicochemical, in vitro, and physiological data to simulate a drug's ADME properties in the body.[13][14]

Rationale: PBPK models are powerful because they are mechanistic.[15] They consist of compartments representing different organs and tissues, connected by blood flow.[14] By inputting data such as:

-

Compound Data: MW, pKa, LogP, solubility.

-

In Vitro Data: Papp from Caco-2, Clint from microsomes.

-

System Data: Organ volumes, blood flow rates, enzyme abundance.

The model can simulate the concentration-time profile of the drug in the plasma after an oral dose and provide a robust prediction of human oral bioavailability before the first-in-human study.[16] This 'learn and confirm' approach allows for the refinement of the model as more data becomes available.[15]

Section 5: Definitive Assessment: In Vivo Pharmacokinetic Studies

While in silico and in vitro methods provide powerful predictions, the definitive measure of bioavailability is determined through an in vivo pharmacokinetic (PK) study.[17] Rodent models, such as the rat or mouse, are typically used in preclinical development for this purpose.[18][19]

Rationale: An in vivo study accounts for all the complex physiological factors that influence bioavailability simultaneously, including dissolution, gastric emptying, intestinal transit, absorption, metabolism, and distribution.

Experimental Protocol: Rodent Oral Bioavailability Study

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., jugular vein) to allow for serial blood sampling from a single animal.

-

Dosing Groups:

-

Intravenous (IV) Group: A cohort of rats receives the compound directly into the bloodstream (e.g., 1 mg/kg via IV bolus). This group serves as the 100% bioavailability reference.

-

Oral (PO) Group: A second cohort receives the compound via oral gavage (e.g., 10 mg/kg).[20]

-

-

Blood Sampling: Blood samples are collected from each animal at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[20]

-

Sample Processing: Plasma is separated from the blood samples and stored frozen.

-

Bioanalysis: The concentration of this compound in each plasma sample is quantified using a validated LC-MS/MS method.

-

Data Analysis:

-

Plasma concentration vs. time profiles are plotted for both IV and PO groups.

-

Pharmacokinetic parameters are calculated, including the Area Under the Curve (AUC) for both routes of administration.

-

Absolute Oral Bioavailability (%F) is calculated as: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

-

Key Pharmacokinetic Parameters:

| Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time at which Cmax is reached. |

| AUC | Area Under the concentration-time Curve; represents total drug exposure. |

| t₁/₂ | Elimination half-life. |

| F (%) | Absolute oral bioavailability. |

Conclusion

Predicting the oral bioavailability of a new chemical entity like This compound is a systematic, multi-disciplinary endeavor. By employing a tiered approach that begins with rapid, cost-effective in silico screening, progresses through mechanistic in vitro assays for permeability and metabolism, and culminates in a definitive in vivo study, researchers can build a comprehensive understanding of a compound's potential.

The initial in silico assessment of this compound is highly encouraging, indicating that it possesses the fundamental physicochemical properties for good oral absorption. The subsequent experimental assays outlined in this guide provide the robust, self-validating framework necessary to test this hypothesis, mitigate risks, and confidently guide the compound through the drug development process.

References

-

PBPK Modeling in Predicting Drug Behavior. (2023). BioPharma Services. [Link]

-

Microsomal Stability Assay Protocol. AxisPharm. [Link]

-

Better bioavailability: The role of PBPK software predictions. (2024). Simulations Plus. [Link]

-

Computational tools for ADMET. [Link]

-

PBPK Modeling to Support Bioavailability and Bioequivalence Assessment in Pediatric Populations. (2025). PMC. [Link]

-

Directory of computer-aided Drug Design tools. (2018). Click2Drug. [Link]

-

Caco2 assay protocol. [Link]

-

Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. (2017). MDPI. [Link]

-

ADME Caco-2 Permeability Assay. BioDuro-Global CRDMO. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (2021). ResearchGate. [Link]

-

Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]

-

Microsomal stability assay for human and mouse liver microsomes. Protocols.io. [Link]

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). PMC. [Link]

-

Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). PMC. [Link]

-

Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

Physiologically based pharmacokinetic modelling. Wikipedia. [Link]

-

ADMET-AI. [Link]

-

ADME Microsomal Stability Assay. BioDuro-Global CRDMO. [Link]

-

Any suggested (freely available) tool for in silico prediction of pharmacokinetic parameters of drugs? (2015). ResearchGate. [Link]

-

High Throughput In Vitro Screening for Transdermal Drug Delivery. (2022). [Link]

-

Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Permeation. Technology Networks. [Link]

-

Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. (2012). PMC. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

-

Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. (2002). ACS Publications. [Link]

-

In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

-

Pyrrolidine, 1-((4-((((4-methylphenyl)amino)carbonyl)amino)phenoxy)acetyl)-. PubChemLite. [Link]

-

In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2017). Walsh Medical Media. [Link]

-

Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

-

1-(4-Methylphenyl)-3-pyrrolidin-1-yl-pentan-1-one. PubChem. [Link]

-

1-(4-methylphenyl)-3-phenyl-2,5-pyrrolidinedione. ChemSynthesis. [Link]

-

1-(4-Methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene. PubChem. [Link]

-

1-[(Pyrimidin-4-yl)methyl]pyrrolidin-3-amine. PubChem. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

(3r,4s)-1-{6-[3-(methylsulfonyl)phenyl]pyrimidin-4-yl}. PubChemLite. [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. (2006). ACS Publications. [Link]

Sources

- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crdd.osdd.net [crdd.osdd.net]

- 3. Directory of in silico Drug Design tools [click2drug.org]

- 4. ADMET-AI [admet.ai.greenstonebio.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. paralab.es [paralab.es]

- 7. pubs.acs.org [pubs.acs.org]

- 8. enamine.net [enamine.net]

- 9. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. biopharmaservices.com [biopharmaservices.com]

- 14. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]

- 15. Better bioavailability: The role of PBPK software predictions - Simulations Plus [simulations-plus.com]

- 16. mdpi.com [mdpi.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. nuvisan.com [nuvisan.com]

- 20. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Reductive Amination Using 1-(4-Methylphenyl)pyrrolidin-3-amine

Introduction: The Strategic Importance of the 1-(4-Methylphenyl)pyrrolidin-3-amine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[2] The 3-amino-pyrrolidine motif, in particular, is a valuable building block for introducing basic nitrogen centers, enabling key interactions with targets such as G-protein coupled receptors, ion channels, and enzymes.

The specific compound, this compound, offers medicinal chemists a versatile scaffold. The N-aryl substitution with a p-tolyl group provides a lipophilic handle that can be oriented into hydrophobic pockets of target proteins, while the secondary amine at the 3-position serves as a crucial vector for further chemical elaboration. Reductive amination stands out as one of the most efficient and widely used methods for derivatizing such amines, allowing for the controlled introduction of a wide range of substituents.[3][4] This document provides a detailed guide to the principles and practice of reductive amination using this valuable building block.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination is a robust method for forming carbon-nitrogen bonds. The reaction proceeds in two key stages that can be carried out sequentially in a single reaction vessel:

-

Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on a carbonyl compound (an aldehyde or ketone). This is typically performed under slightly acidic conditions to facilitate the dehydration of the resulting hemiaminal intermediate to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[5][6]

-

Hydride Reduction: A selective reducing agent, introduced into the same pot, then reduces the C=N double bond of the imine or iminium ion to furnish the final alkylated amine.[3][6]

The success of this one-pot procedure hinges on the choice of a reducing agent that is mild enough to not significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the intermediate imine/iminium ion.[7][8]

Diagram of the Reductive Amination Mechanism

Caption: General mechanism of reductive amination.

Choosing the Right Reducing Agent: The Case for Sodium Triacetoxyborohydride (NaBH(OAc)₃)

While several reducing agents can be used for reductive amination, sodium triacetoxyborohydride (STAB or NaBH(OAc)₃) has emerged as the reagent of choice for many applications due to its remarkable selectivity and mildness.[8][9][10]

Advantages of NaBH(OAc)₃:

-

Selectivity: It readily reduces protonated imines and iminium ions much faster than it reduces ketones or aldehydes, minimizing the formation of alcohol byproducts.[7][8] This selectivity is crucial for the efficiency of a one-pot reaction.

-

Mildness: NaBH(OAc)₃ is a non-pyrophoric, stable solid that is easy to handle. Its reactions are generally not violently exothermic.

-

Broad Substrate Scope: It is effective for a wide variety of aldehydes and ketones, as well as for both primary and secondary amines, including weakly basic amines.[9][10]

-

Safety: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas, particularly under acidic conditions.[8]

Due to these advantages, the following protocols are based on the use of sodium triacetoxyborohydride.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination with an Aliphatic Aldehyde

This protocol describes the reaction of this compound with isobutyraldehyde as a representative aliphatic aldehyde.

Materials:

-

This compound

-

Isobutyraldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent Addition: Dissolve the amine in 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

-

Aldehyde Addition: Add isobutyraldehyde (1.1 eq) to the stirred solution.

-

Catalyst (Optional): For less reactive carbonyls or amines, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to facilitate iminium ion formation. For most aldehydes, this is not strictly necessary.[9][10]

-

Stirring: Allow the mixture to stir at room temperature for 20-30 minutes to pre-form the iminium ion.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-24 hours).

-

Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Workup - Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure tertiary amine.

Diagram of the Experimental Workflow

Caption: A typical workflow for reductive amination.

Protocol 2: Reductive Amination with a Cyclic Ketone

This protocol outlines the reaction with cyclohexanone, a representative cyclic ketone. Reactions with ketones are often slower than with aldehydes.[7]

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and cyclohexanone (1.2 eq).

-

Solvent and Catalyst: Dissolve the reactants in DCE (0.1 M). Add acetic acid (1.1 eq). The acid catalyst is generally recommended for reactions involving ketones to promote the formation of the sterically more hindered iminium ion.[9]

-

Stirring: Stir the mixture at room temperature for 1 hour.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) in portions.

-

Reaction Monitoring: Stir the reaction at room temperature, monitoring by TLC or LC-MS. These reactions may require longer reaction times or gentle heating (40-50 °C) to proceed to completion.

-

Workup and Purification: Follow steps 8-12 from Protocol 1.

Data Presentation: Expected Substrate Scope and Conditions

The following table provides an illustrative summary of reaction conditions and expected outcomes for the reductive amination of this compound with various carbonyl partners, based on established principles.

| Carbonyl Substrate | Equivalents | Reducing Agent (eq) | Solvent | Catalyst (eq) | Typical Time (h) | Expected Product |

| Benzaldehyde | 1.1 | NaBH(OAc)₃ (1.5) | DCE | None | 2-6 | N-benzyl-1-(4-methylphenyl)pyrrolidin-3-amine |

| Cyclopentanone | 1.2 | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid (1.1) | 12-24 | N-cyclopentyl-1-(4-methylphenyl)pyrrolidin-3-amine |

| Acetone | 2.0 (or as solvent) | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid (1.1) | 8-16 | N-isopropyl-1-(4-methylphenyl)pyrrolidin-3-amine |

| 4-Fluorobenzaldehyde | 1.1 | NaBH(OAc)₃ (1.5) | THF | None | 4-8 | N-(4-fluorobenzyl)-1-(4-methylphenyl)pyrrolidin-3-amine |

Troubleshooting and Key Considerations

-

Reagent Quality: Sodium triacetoxyborohydride is moisture-sensitive.[8][11] Use a freshly opened bottle or ensure it has been stored properly in a desiccator.

-

Solvent Choice: 1,2-Dichloroethane (DCE) is often the preferred solvent as it generally leads to faster reaction rates.[9][10] Tetrahydrofuran (THF) is also a suitable alternative. Protic solvents like methanol are generally avoided as they can react with NaBH(OAc)₃.[8][11]

-

Steric Hindrance: Highly hindered ketones or amines may react very slowly or not at all.[9][10] In such cases, alternative methods like catalytic hydrogenation may be considered.

-

Dialkylation: This is not a concern when using a secondary amine like this compound.

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly reliable and versatile method for the elaboration of the this compound scaffold. The operational simplicity, mild reaction conditions, and broad functional group tolerance make it an indispensable tool for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 821, pp. 201–216). American Chemical Society. [Link]

-

PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

-

MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

-

ResearchGate. (2018). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Tutor. Reductive Amination - Common Conditions. [Link]

-

YouTube. (2023). Reductive Amination. [Link]

-

Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. [Link]

-

IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. gctlc.org [gctlc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Topic: Scalable Synthesis Routes for 1-(4-Methylphenyl)pyrrolidin-3-amine

An Application Note for Medicinal and Process Chemists

Introduction and Strategic Overview

The 1-aryl-pyrrolidin-3-amine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous biologically active compounds, including potent antagonists for chemokine receptors and other G-protein coupled receptors.[1] The title compound, 1-(4-Methylphenyl)pyrrolidin-3-amine (also known as 1-(p-tolyl)pyrrolidin-3-amine), is a valuable building block for drug discovery, enabling systematic exploration of structure-activity relationships (SAR). Its synthesis, particularly on a scale sufficient for preclinical and clinical development, demands a robust, reproducible, and economically viable route.

This guide provides a detailed analysis of scalable synthetic strategies for this compound, moving beyond mere procedural lists to explain the causality behind methodological choices. We present two primary, field-proven strategies: a transition-metal-catalyzed N-Arylation approach and a Reductive Amination pathway. Each route is evaluated for its efficiency, scalability, and practicality in a drug development setting.

Retrosynthetic Analysis and Strategy Comparison

The key challenge in synthesizing this compound lies in the selective formation of the N-aryl bond and the installation of the C3-amine. Two primary retrosynthetic disconnections offer logical and scalable pathways.

Caption: Retrosynthetic analysis of this compound.

Comparative Analysis of Synthetic Routes

The choice of synthesis route depends on factors such as the cost of starting materials, catalyst costs, required equipment, and desired purity profile. Below is a comparative summary of the most viable strategies.

| Strategy | Key Transformation | Starting Materials | Pros | Cons | Scalability |

| Route A: N-Arylation | Palladium-catalyzed Buchwald-Hartwig Amination[2][3] | Boc-3-aminopyrrolidine, 4-Bromotoluene | High yields, excellent functional group tolerance, well-established and reliable. | High cost of palladium catalysts and ligands, potential for trace metal contamination requiring dedicated purification steps. | High |

| Route B: Reductive Amination | Reductive amination of a ketone[4][5][6] | 1-(p-Tolyl)pyrrolidin-3-one, Ammonia source (e.g., NH4OAc) | High atom economy, often a one-pot reaction from the ketone, avoids expensive catalysts. | Requires synthesis of the ketone precursor; potential for side reactions if imine intermediate is unstable. | Very High |

| Route C: Multi-step Cyclization | Nucleophilic substitution and cyclization | p-Toluidine, 1,4-dihalo-2-hydroxybutane derivatives | Utilizes potentially cheaper, simpler starting materials. | Typically a longer synthetic sequence with more intermediate purifications, potentially lowering overall yield. | Medium |

For this guide, we will provide detailed protocols for Route A and Route B , as they represent the most robust and scalable options for producing high-purity material suitable for drug development.

Recommended Protocol 1: N-Arylation via Buchwald-Hartwig Coupling

This two-step sequence is highly reliable and leverages well-understood chemistry, making it an excellent choice for predictable scale-up. The strategy involves coupling a commercially available protected pyrrolidine with a p-tolyl halide, followed by a standard deprotection step.

Caption: Workflow for the N-Arylation synthesis route.

Part 1: Synthesis of tert-butyl (1-(p-tolyl)pyrrolidin-3-yl)carbamate

Principle & Mechanism: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand (e.g., XPhos, RuPhos) is critical for stabilizing the palladium intermediates and promoting efficient reductive elimination.[2]

Materials and Reagents:

| Reagent | MW | Moles | Equivalents | Amount |

| tert-butyl pyrrolidin-3-ylcarbamate | 186.25 | 1.0 | 1.0 | 186.25 g |

| 4-Bromotoluene | 171.04 | 1.1 | 1.1 | 188.14 g |

| Pd₂(dba)₃ | 915.7 | 0.01 | 0.01 | 9.16 g |

| XPhos | 476.6 | 0.022 | 0.022 | 10.49 g |

| Sodium tert-butoxide (NaOtBu) | 96.1 | 1.4 | 1.4 | 134.5 g |

| Toluene | - | - | - | 2.0 L |

Step-by-Step Protocol:

-

Vessel Preparation: Charge a dry 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with sodium tert-butoxide (134.5 g), Pd₂(dba)₃ (9.16 g), and XPhos (10.49 g).

-

Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

-

Reagent Addition: Add toluene (2.0 L) via cannula, followed by tert-butyl pyrrolidin-3-ylcarbamate (186.25 g) and 4-bromotoluene (188.14 g).

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The mixture will typically turn from a light suspension to a dark brown/black solution.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

Work-up: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding 500 mL of water. Stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 500 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 500 mL), then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the product as a white to off-white solid.

Part 2: Deprotection to this compound

Principle & Mechanism: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is stable to many reaction conditions but is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide, liberating the free amine.

Materials and Reagents:

| Reagent | MW | Moles | Equivalents | Amount |

| tert-butyl (1-(p-tolyl)pyrrolidin-3-yl)carbamate | 276.38 | 1.0 | 1.0 | 276.38 g |

| 4M HCl in 1,4-Dioxane | - | ~4.0 | 4.0 | 1.0 L |

| Diethyl Ether | - | - | - | 2.0 L |

| Sodium Hydroxide (50% aq. soln) | 40.0 | - | - | As needed |

Step-by-Step Protocol:

-

Dissolution: In a 5 L flask, dissolve the Boc-protected intermediate (276.38 g) in 500 mL of 1,4-dioxane or methanol.

-

Acid Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add 4M HCl in 1,4-dioxane (1.0 L) dropwise, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The product hydrochloride salt will often precipitate. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Isolation of Salt: Add diethyl ether (2.0 L) to fully precipitate the product hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Free-Basing (Work-up): Dissolve the hydrochloride salt in water (1 L). Cool in an ice bath and basify to pH >12 by the slow addition of 50% aqueous NaOH.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 750 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a pale yellow oil or low-melting solid. Further purification can be achieved by vacuum distillation if required.

Recommended Protocol 2: Synthesis via Reductive Amination

This route is highly attractive for large-scale synthesis due to its high atom economy and the use of less expensive reagents. The key is the two-step process involving the synthesis of an intermediate ketone followed by its amination.

Caption: Workflow for the Reductive Amination synthesis route.

Part 1: Synthesis of 1-(p-tolyl)pyrrolidin-3-one

Principle & Mechanism: This step involves the construction of the pyrrolidinone ring. A common method is the reaction of p-toluidine with a suitable four-carbon electrophile. For instance, reaction with ethyl 4-bromocrotonate followed by cyclization. An alternative is the reaction with a protected 1,4-dicarbonyl equivalent. The specific route to this intermediate can be adapted based on starting material availability.

(Note: The synthesis of this intermediate can vary. For this guide, we assume the intermediate is available or has been synthesized via an established literature procedure.)

Part 2: Reductive Amination to this compound

Principle & Mechanism: Reductive amination is a powerful method for forming amines from carbonyls.[5] The reaction proceeds in two stages: (1) The ketone reacts with an ammonia source (here, ammonium acetate, which provides ammonia in equilibrium) to form an intermediate imine or enamine. (2) A reducing agent, selective for the iminium ion over the ketone, reduces the C=N bond to a C-N single bond. Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent as it is most reactive at the slightly acidic pH that favors iminium ion formation.[6]

Materials and Reagents:

| Reagent | MW | Moles | Equivalents | Amount |

| 1-(p-tolyl)pyrrolidin-3-one | 175.23 | 1.0 | 1.0 | 175.23 g |

| Ammonium Acetate (NH₄OAc) | 77.08 | 5.0 | 5.0 | 385.4 g |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 1.5 | 1.5 | 94.26 g |

| Methanol | - | - | - | 2.5 L |

| Acetic Acid (Glacial) | 60.05 | - | - | To adjust pH |

Step-by-Step Protocol:

-

Vessel Preparation: To a 5 L reactor, add 1-(p-tolyl)pyrrolidin-3-one (175.23 g), ammonium acetate (385.4 g), and methanol (2.5 L).

-

pH Adjustment: Stir the mixture to dissolve the solids. Adjust the pH of the solution to between 6 and 7 by the dropwise addition of glacial acetic acid.

-

Reducing Agent Addition: In a separate flask, carefully dissolve sodium cyanoborohydride (94.26 g) in ~250 mL of methanol. Add this solution to the reaction mixture portion-wise over 30-60 minutes, monitoring for any gas evolution.

-

Reaction: Stir the reaction at room temperature.

-

Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting ketone (typically 12-24 hours).

-

Work-up (Quench): Once complete, cool the reactor in an ice bath. Very slowly and carefully, add 6M HCl to quench the excess reducing agent and decompose the borane complexes. Caution: Cyanide gas may be evolved if the pH becomes too acidic too quickly. Perform this step in a well-ventilated fume hood. Adjust pH to ~2.

-

Basification & Extraction: Stir for 1 hour, then basify the mixture to pH >12 with a 50% aqueous NaOH solution. Extract the product with dichloromethane (3 x 750 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to afford the final product.

Safety and Handling

-

Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Sodium tert-butoxide: A strong, moisture-sensitive base. Reacts exothermically with water. Handle under an inert atmosphere.

-

Sodium Cyanoborohydride: Highly toxic. Reacts with acid to produce highly toxic hydrogen cyanide gas. All quenching operations must be performed cautiously in a well-ventilated fume hood.

-

Solvents: Toluene, dioxane, and dichloromethane are flammable and/or carcinogenic. Use appropriate engineering controls and PPE.

References

Sources

- 1. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Microwave-Assisted Synthesis of 1-(4-Methylphenyl)pyrrolidin-3-amine Derivatives

Abstract

The 1-arylpyrrolidin-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] This application note provides a comprehensive guide to the rapid and efficient synthesis of 1-(4-Methylphenyl)pyrrolidin-3-amine derivatives utilizing microwave-assisted organic synthesis (MAOS). We will delve into the fundamental principles of microwave chemistry, present a detailed, step-by-step protocol for a representative synthesis, and discuss critical safety considerations. The methodologies described herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[3][4]

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered saturated heterocycle that is a cornerstone in the design of modern pharmaceuticals.[5] Its prevalence is due to its ability to serve as a versatile scaffold, providing a defined three-dimensional geometry that can effectively present pharmacophoric groups for interaction with biological targets. Derivatives of 1-arylpyrrolidin-3-amine, in particular, have been identified as potent antagonists for various receptors and are key intermediates in the synthesis of complex therapeutic agents.[6][7] Traditional synthetic routes to these compounds often involve multiple steps, long reaction times, and harsh conditions. Microwave-assisted synthesis offers a transformative approach to overcome these limitations.

The Principles of Microwave-Assisted Organic Synthesis (MAOS)

Conventional laboratory heating relies on the slow transfer of heat from an external source through the vessel walls to the solvent and reactants.[8] Microwave synthesis, however, utilizes a fundamentally different heating mechanism known as dielectric heating.[9][10]

Microwave energy, typically at a frequency of 2.45 GHz, interacts directly with polar molecules and ionic species within the reaction mixture.[11][12] This interaction occurs via two primary mechanisms:

-

Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating throughout the bulk of the reaction medium.[9][11]

-

Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. Collisions between these moving ions result in the generation of heat.[8][11]

This direct and volumetric heating mechanism leads to a rapid temperature increase, often allowing reactions to be completed in minutes instead of hours.[4] This can result in higher yields, cleaner reaction profiles with fewer by-products, and enhanced reaction rates.[3]

Critical Safety Protocols for Microwave Chemistry

The rapid heating and potential for high-pressure generation in sealed vessels necessitate strict adherence to safety protocols.[13]

-

Vessel Integrity: Always inspect microwave reaction vessels for cracks or defects before use. Use only vessels specifically designed for the pressures and temperatures that will be achieved.[14]

-

Solvent Choice: Use high-boiling point, polar solvents that are efficient at absorbing microwave energy. Avoid using low-boiling point or highly flammable solvents in sealed vessels without proper pressure monitoring and control.[3] Do not heat flammable solvents unless the microwave is specifically designed as an explosion-proof unit.[15]

-

Pressure and Temperature Monitoring: Never exceed the maximum pressure or temperature ratings for the reaction vessel. Modern laboratory microwave reactors are equipped with in-situ temperature and pressure sensors; ensure they are functioning correctly.[14][16]

-

No Metals: Never place metal objects, including spatulas or magnetic stir bars with metallic cores not specifically designed for microwave use (e.g., WEFLON), inside the microwave cavity. This can cause arcing and create a fire or explosion hazard.[14][16]

-

Ventilation: All microwave reactors should be located within a certified laboratory fume hood to ensure proper ventilation of any vapors that may be released.[16]

-

Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can accelerate an exothermic event, leading to a dangerous and uncontrolled runaway reaction.[13] Start with small-scale reactions to assess the kinetics.

Synthesis of this compound: A Representative Protocol

This section details a representative two-step protocol for the synthesis of the target compound, beginning with the N-arylation of a protected 3-aminopyrrolidine precursor, followed by deprotection. This approach is based on established methodologies for N-alkylation and arylation of pyrrolidine derivatives.[17][18]

General Reaction Scheme

Step 1: Microwave-Assisted N-Arylation tert-butyl (pyrrolidin-3-yl)carbamate + 1-fluoro-4-methylbenzene → tert-butyl (1-(4-methylphenyl)pyrrolidin-3-yl)carbamate

Step 2: Deprotection tert-butyl (1-(4-methylphenyl)pyrrolidin-3-yl)carbamate → this compound

Materials & Equipment

| Reagents & Solvents | Equipment |

| tert-butyl (pyrrolidin-3-yl)carbamate | Laboratory Microwave Synthesis Reactor |

| 1-fluoro-4-methylbenzene | 10 mL Microwave Reaction Vial |

| N,N-Diisopropylethylamine (DIPEA) | Magnetic Stir Bar (Teflon-coated) |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Analytical Balance |

| Trifluoroacetic Acid (TFA) | Rotary Evaporator |

| Dichloromethane (DCM) | Silica Gel for Column Chromatography |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Thin-Layer Chromatography (TLC) Plates |

| Brine (Saturated NaCl solution) | Standard Glassware |

| Ethyl Acetate (EtOAc) & Hexanes | NMR Spectrometer, Mass Spectrometer |

| Anhydrous Magnesium Sulfate (MgSO₄) |

Experimental Workflow Diagram

The overall experimental process is outlined in the workflow diagram below.

Figure 1: A step-by-step workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Microwave-Assisted Synthesis of tert-butyl (1-(4-methylphenyl)pyrrolidin-3-yl)carbamate

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add tert-butyl (pyrrolidin-3-yl)carbamate (1.0 mmol, 186 mg).

-

Add anhydrous dimethyl sulfoxide (DMSO) (4.0 mL). Stir until the solid is fully dissolved.

-

Rationale: DMSO is a polar, high-boiling point solvent that couples efficiently with microwaves, enabling rapid heating to the target temperature.

-

-

Add 1-fluoro-4-methylbenzene (1.1 mmol, 121 mg, 124 µL).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258 mg, 348 µL).

-

Rationale: DIPEA acts as a non-nucleophilic organic base to scavenge the hydrofluoric acid (HF) generated during the nucleophilic aromatic substitution reaction, driving the reaction to completion.

-

-

Securely seal the vial with a septum cap and place it in the cavity of the microwave reactor.

-

Irradiate the mixture with stirring at a constant temperature of 180°C for 30 minutes. The instrument will automatically modulate the power to maintain the set temperature.

-

After the reaction is complete, allow the vial to cool to room temperature (<50°C) before removal.

-

Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to yield the pure protected intermediate.

Step 2: Deprotection to Yield this compound

-

Dissolve the purified tert-butyl (1-(4-methylphenyl)pyrrolidin-3-yl)carbamate (1.0 mmol) in dichloromethane (DCM) (5 mL) in a round-bottom flask.

-

Slowly add trifluoroacetic acid (TFA) (5 mL) to the solution at 0°C (ice bath).

-

Rationale: TFA is a strong acid that efficiently cleaves the tert-butoxycarbonyl (Boc) protecting group. The reaction is often exothermic, necessitating initial cooling.

-

-

Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Remove the DCM and excess TFA under reduced pressure.

-

Dissolve the residue in deionized water (10 mL) and basify the solution to pH >10 by the slow addition of 2M sodium hydroxide (NaOH) solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

-